Scammonin I
Description
Structure
2D Structure
Properties
CAS No. |
131747-25-6 |
|---|---|
Molecular Formula |
C50H84O21 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
InChI |
InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |
InChI Key |
DGRGOOVTCYVEDQ-KIBLKLHPSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Isomeric SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Other CAS No. |
145108-33-4 |
Synonyms |
11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Scammonin I
Phytochemical Context of Scammonin I within Resin Glycoside Families
Classification as an Ether-Soluble Resin Glycoside (Jalapin Type)
This compound is classified as a resin glycoside, a group of complex glycolipids found in the Convolvulaceae family. vulcanchem.com These compounds are characterized by a structure consisting of a hydroxylated fatty acid linked to an oligosaccharide core, which is further acylated with various organic acids.
Within the broader category of resin glycosides, this compound belongs to the jalapin subgroup. ijsdr.org This classification is based on its solubility in ether, which distinguishes it from the ether-insoluble convolvulins. researchgate.net The ether-soluble resin fraction from Convolvulus scammonia is often referred to collectively as 'jalapin'. colab.wsijsdr.org
The structural architecture of this compound is consistent with its classification. Key features include:
A Glycosidic Acid : The core fatty acid is scammonic acid A, which is (11S)-hydroxyhexadecanoic acid. colab.wsvulcanchem.com
An Oligosaccharide Chain : This consists of four monosaccharide units: two molecules of quinovose (a 6-deoxyglucose), one molecule of rhamnose, and one molecule of glucose. vulcanchem.com
Esterifying Acids : Organic acids, including tiglic acid and isobutyric acid, are attached to the sugar units. colab.wsvulcanchem.com
A Macrocyclic Ester Structure : A defining feature of the jalapin type is an intramolecular ester linkage that forms a large lactone ring. researchgate.net In this compound, this is a 27-membered ring formed between the carboxylic acid group of the scammonic acid A and a hydroxyl group on the rhamnose unit of the sugar chain. vulcanchem.com
Co-occurrence and Structural Relationships with Other Scammonins (e.g., Scammonin II-VIII)
This compound is the most abundant of a series of related resin glycosides isolated from the roots of Convolvulus scammonia. ijsdr.org It co-occurs with several other structurally similar compounds, designated as Scammonin II through Scammonin VIII. researchgate.netjddtonline.info Chromatographic analysis of the ether-soluble resin from the plant's roots has enabled the separation and characterization of this family of compounds. ijsdr.orgnih.gov this compound constitutes the major portion, accounting for approximately 56.9% of the total resin glycoside fraction. ijsdr.orgjddtonline.infojddtonline.info
The structural variations among the scammonins account for their distinct identities. These differences primarily lie in the composition of the oligosaccharide chain and the nature of the acylating acid groups.
Scammonin II has a molecular formula of C₄₅H₇₈O₁₉ and differs from this compound in its sugar moiety. colab.wsijsdr.org It lacks the terminal quinovose unit that is esterified with tiglic acid in this compound. colab.ws
Scammonins III-VI are also based on the same scammonic acid A core but feature variations in their glycosylation and hydroxylation patterns. colab.wsnih.gov
Scammonins VII and VIII are minor resin glycosides that possess different glycosidic acids. nih.gov Scammonin VII is composed of orizabic acid A, while Scammonin VIII contains a new glycosidic acid named scammonic acid B. nih.gov Both maintain macrocyclic ester structures similar to those of Scammonins I-VI. nih.gov
| Compound | Molecular Formula | Glycosidic Acid Core | Key Structural Differences from this compound |
| This compound | C₅₀H₈₄O₂₁ ijsdr.org | Scammonic Acid A colab.ws | Baseline structure; tetrasaccharide with tiglic acid and isobutyric/2S-methylbutyric acid esters. colab.wsnih.gov |
| Scammonin II | C₄₅H₇₈O₁₉ ijsdr.org | Scammonic Acid A colab.ws | Shorter saccharide chain; lacks the terminal acylated quinovose. colab.ws |
| Scammonins III-VI | Not specified | Scammonic Acid A nih.gov | Variants with differing hydroxylation and/or glycosylation patterns. nih.gov |
| Scammonin VII | Not specified | Orizabic Acid A nih.gov | Different glycosidic acid core. nih.gov |
| Scammonin VIII | Not specified | Scammonic Acid B nih.gov | Different glycosidic acid core; larger oligosaccharide moiety. nih.gov |
Extraction and Advanced Isolation Methodologies for Scammonin I
Strategies for Resin Glycoside Extraction from Plant Matrices
The initial step in obtaining Scammonin I involves the extraction of resin glycosides from the dried and powdered Convolvulus scammonia roots. This process leverages the solubility properties of these compounds in various solvents, with optimization of parameters being crucial for maximizing yield and purity acs.orgorganomation.comnih.gov.
Solvent Extraction Techniques and Optimization
Solvent extraction is the cornerstone of isolating resin glycosides. The choice of solvent, extraction time, temperature, and solid-to-solvent ratio are critical factors influencing extraction efficiency acs.orgorganomation.comnih.gov. Polar solvents such as methanol (B129727) and ethanol (B145695) are commonly used for initial extraction of a broad range of compounds from plant materials nih.govnih.govnih.gov. However, resin glycosides, particularly the "jalapin" group, are characterized by their solubility in less polar organic solvents like diethyl ether vulcanchem.comnih.govsci-hub.se.
Advanced extraction techniques, including ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have also been explored for natural products, offering reduced extraction times and enhanced efficiency acs.orgmdpi.com. Accelerated Solvent Extraction (ASE) utilizes elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption mdpi.com. While specific optimization studies for this compound using these advanced methods are less documented, general principles of optimizing solvent polarity, temperature, and contact time apply to maximize the recovery of resin glycosides acs.orgorganomation.comnih.govmdpi.comcore.ac.ukresearchgate.net.
Table 1: Common Solvents and Parameters in Resin Glycoside Extraction
| Solvent(s) Used | Typical Extraction Method | Key Optimization Parameters | Notes |
| Methanol, Ethanol | Maceration, Soxhlet | Solvent polarity, temperature, extraction time, solid-to-solvent ratio | Used for initial extraction of a broad spectrum of compounds from plant material nih.govnih.govnih.gov. |
| Diethyl Ether, Isopropyl Ether | Maceration, Soxhlet | Solvent polarity, temperature, extraction time, solid-to-solvent ratio, defatting step | Essential for isolating the ether-soluble resin glycoside fraction ("jalapins") vulcanchem.comnih.govsci-hub.segoogle.com. Often used after initial extraction with polar solvents or directly on defatted plant material. |
| Hexane (B92381) | Defatting | Solvent polarity, contact time | Used to remove lipids and chlorophyll (B73375) prior to extraction of more polar compounds vulcanchem.comprotocols.io. |
| Chloroform, Ethyl Acetate | Maceration, Liquid-Liquid | Solvent polarity, extraction time, temperature | Used in sequential extraction or fractionation to isolate compounds based on polarity nih.govnih.govbioline.org.br. |
| Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) | UAE, MAE | Power, temperature, time, solvent, solid-to-solvent ratio | Offer faster extraction times and potentially higher yields compared to conventional methods acs.orgmdpi.com. Optimization of parameters is crucial mdpi.comcore.ac.ukresearchgate.net. |
| Accelerated Solvent Extraction (ASE) | ASE | Temperature, pressure, time, solvent, number of cycles | Provides efficient extraction with reduced solvent usage and processing time mdpi.com. |
Preparation of Ether-Soluble Resin Fractions from Crude Plant Material
The resin glycosides, including this compound, are typically found in the ether-soluble fraction of the Convolvulus scammonia root extract nih.govvulcanchem.comsci-hub.se. The preparation of this fraction usually begins with the dried and powdered plant material. Often, a preliminary defatting step using a non-polar solvent like hexane is performed to remove lipids, waxes, and chlorophyll, which can interfere with subsequent extractions vulcanchem.comprotocols.io.
Following defatting, the plant material is extracted with an organic solvent, most commonly diethyl ether, to selectively dissolve the resin glycosides vulcanchem.com. This ether extract, often referred to as "jalapin," contains a complex mixture of resin glycosides, including this compound as the major component nih.govsci-hub.se. In some protocols, an initial extraction with an alcohol (e.g., methanol or ethanol) is performed, and the resulting alcoholic solution is then treated with diethyl ether to precipitate or extract the ether-soluble resin glycosides sci-hub.segoogle.com. The ether layer is then separated and concentrated to yield the crude resin glycoside fraction.
Chromatographic Separation Techniques for High-Purity this compound
The crude ether-soluble resin glycoside fraction is a complex mixture requiring rigorous chromatographic separation to isolate this compound in high purity. Techniques such as gel filtration chromatography and preparative high-performance liquid chromatography (HPLC) are employed for this purpose.
Gel Filtration Chromatography (e.g., Sephadex LH-20)
Gel filtration chromatography, particularly using Sephadex LH-20, is a valuable technique for separating natural products based on their size and polarity google.comjst.go.jp. Sephadex LH-20 is a lipophilic gel that can be used with various solvents, including ethanol and methanol, allowing for the separation of compounds with different molecular weights and polarities google.comjst.go.jp. This method has been utilized in the isolation of resin glycosides from Convolvulaceae plants, facilitating the initial fractionation of complex mixtures before more refined separation techniques are applied jst.go.jp.
Preparative High-Performance Liquid Chromatography (HPLC) for Compound Resolution
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high-purity isolation of individual compounds from complex natural product mixtures. For resin glycosides like this compound, reverse-phase HPLC is commonly employed, utilizing C18 stationary phases vulcanchem.com.
Typical HPLC separation protocols for resin glycosides involve gradient elution with mobile phases consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol vulcanchem.comjst.go.jpresearchgate.net. Detection is usually performed using UV detectors, often at low wavelengths (e.g., 210 nm) where glycosides absorb strongly vulcanchem.com. For instance, Scammonin II has been resolved from this compound using reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm) vulcanchem.com. The optimization of mobile phase composition, gradient profile, flow rate, and column temperature is critical for achieving effective resolution and maximizing the purity of the isolated this compound.
Table 2: Chromatographic Separation Techniques for Resin Glycosides
| Technique | Stationary Phase | Mobile Phase Composition (Example) | Detection Wavelength (nm) | Key Applications/Notes |
| Gel Filtration Chromatography | Sephadex LH-20 | Ethanol, Methanol, or mixtures | N/A | Used for initial fractionation of resin glycosides based on size and polarity google.comjst.go.jp. |
| Preparative Reverse-Phase HPLC | C18 (e.g., 250 × 4.6 mm, 5 μm) | Acetonitrile/Water or Methanol/Water gradients | 210 | Effective for resolving individual resin glycosides like this compound from complex mixtures vulcanchem.comjst.go.jpresearchgate.net. Optimization of gradient is crucial. |
| Normal-Phase HPLC | Silica gel, ODS (Octadecyl silica) | Various solvent mixtures (e.g., Chloroform/Methanol) | 210 | Can also be used for separating resin glycosides and their derivatives jst.go.jp. |
| Column Chromatography (General) | Silica gel, Alumina, MCI gel, ODS | Gradients of increasing polarity (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) | UV | Often used as a preliminary purification step before HPLC jst.go.jpresearchgate.net. |
Structural Elucidation and Stereochemical Characterization of Scammonin I
Spectroscopic Approaches for Comprehensive Structural Determination
Modern spectroscopic techniques have provided the analytical power necessary to map the intricate molecular architecture of Scammonin I without complete reliance on chemical breakdown. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been synergistically applied to build a comprehensive structural picture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques were employed to assemble the molecule's complex framework.
¹H NMR spectra provide crucial information on the proton environment, revealing signals characteristic of anomeric protons in the sugar units, protons within the long fatty acid chain, and distinct signals for the various acyl groups. The chemical shifts and coupling constants of the anomeric proton signals are particularly diagnostic for determining the configuration (α or β) of the glycosidic linkages.
¹³C NMR spectra complement this by identifying the carbon skeleton, including the carbonyl carbons of the ester groups, the anomeric carbons of the monosaccharides, and the carbons of the hydroxyfatty acid chain.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were indispensable for establishing connectivity. COSY spectra helped trace the proton-proton couplings within each monosaccharide and the fatty acid. HSQC correlated each proton to its directly attached carbon, while HMBC revealed long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations were vital for sequencing the oligosaccharide chain, identifying the attachment points of the acyl groups to the sugars, and confirming the linkage of the entire oligosaccharide unit to the hydroxyfatty acid. The complete structure was characterized as (11S)-hydroxyhexadecanoic acid, with a complex oligosaccharide attached at the C-11 hydroxyl group and forming an intramolecular ester. nih.gov
Interactive Data Table: Representative NMR Chemical Shifts for Key Structural Units of this compound
| Structural Unit | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| Jalapinolic Acid (Aglycone) | ~0.8-1.6 (chain CH₂), ~3.6 (H-11) | ~14-40 (chain CH₂), ~75 (C-11), ~175 (C-1) | H-11 to Oligosaccharide Anomeric Carbon |
| Fucose (6-deoxy-galactose) | ~4.5-5.2 (Anomeric H) | ~98-102 (Anomeric C) | Anomeric H to Aglycone C-11 |
| Rhamnose (6-deoxy-mannose) | ~4.5-5.2 (Anomeric H) | ~98-102 (Anomeric C) | Anomeric H to Fucose C-2 |
| Glucose | ~4.5-5.2 (Anomeric H) | ~98-102 (Anomeric C) | Anomeric H to Rhamnose C-2 |
| Quinovose (6-deoxy-glucose) | ~4.5-5.2 (Anomeric H) | ~98-102 (Anomeric C) | Anomeric H to Glucose C-4 |
| 2S-Methylbutyryl group | ~0.9 (CH₃), ~1.1 (CH₃), ~2.4 (CH) | ~176 (C=O) | CH proton to Sugar Hydroxyl Carbon |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The table presents typical ranges for such functional groups.
High-Resolution Mass Spectrometry (MS) Applications (e.g., FAB-MS, ESI-MS/MS)
Tandem mass spectrometry (MS/MS) played a pivotal role in the structural analysis through controlled fragmentation of the parent ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, researchers could observe characteristic fragmentation patterns. Key fragmentation pathways include:
Successive loss of acyl groups: The sequential cleavage of the isobutyric, 2-methylbutyric, and tiglic acid residues from the sugar core generates a series of fragment ions, confirming the identity and presence of these esterifying acids.
Cleavage of glycosidic bonds: Fragmentation at the glycosidic linkages results in ions corresponding to the loss of individual monosaccharide units. This pattern is instrumental in determining the sequence of the sugars in the oligosaccharide chain.
Fragmentation of the aglycone: Cleavage within the jalapinolic acid backbone helps to confirm its structure and its point of attachment to the sugar chain.
Analysis of these fragmentation patterns allows for a systematic reconstruction of the molecule, corroborating the data obtained from NMR spectroscopy. mdpi.com
Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis
Infrared (IR) spectroscopy provides valuable, albeit broader, information by identifying the key functional groups present in the this compound molecule. The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its nature as a glycosidic ester.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3400 (broad) | O-H stretching | Hydroxyl groups (-OH) | Confirms the presence of multiple hydroxyl groups on the monosaccharide units. |
| ~2925 and ~2855 | C-H stretching | Aliphatic CH₂ and CH₃ groups | Indicates the long hydrocarbon chain of the jalapinolic acid and alkyl acyl groups. |
| ~1735 (strong) | C=O stretching | Ester carbonyl groups | Confirms the presence of the intramolecular lactone and the ester linkages of the acyl groups. |
These absorption patterns provide a rapid and effective confirmation of the primary chemical functionalities within the molecule, aligning with the detailed structure derived from NMR and MS.
Chemical Degradation Studies for Aglycone and Glycone Component Identification
Before the advent of modern spectroscopy, chemical degradation was the primary tool for structural elucidation. For complex molecules like this compound, these methods remain highly relevant for confirming spectroscopic findings and unambiguously identifying constituent parts.
Alkaline Hydrolysis and Characterization of Acidic Components (Scammonic Acid A, Isobutyric, 2S-Methylbutyric, Tiglic Acids)
Alkaline hydrolysis, typically performed using a base like sodium hydroxide (B78521) or potassium hydroxide, is a chemical process that selectively cleaves ester linkages. nih.gov When applied to this compound, this reaction breaks the intramolecular ester (lactone) and the ester bonds linking the acyl groups to the oligosaccharide core.
This degradation yields two main fractions:
A Glycosidic Acid: The primary product is Scammonic Acid A , which is the core structure of the molecule with the oligosaccharide chain still attached to the hydroxyfatty acid, but with the intramolecular ester bond hydrolyzed to a carboxylic acid and a hydroxyl group. nih.gov
A Mixture of Volatile Acids: The acyl groups are released as their corresponding carboxylic acids. Analysis of this acidic fraction, often by gas chromatography (GC), has identified them as isobutyric acid , 2S-methylbutyric acid , and tiglic acid . nih.gov
The identification of these specific acids confirms which acyl groups are present in the native this compound structure. nih.gov
Acid Hydrolysis and Identification of Monosaccharide Units and Hydroxyfatty Acids (e.g., Jalapinolic Acid)
Acid hydrolysis is a more vigorous process that cleaves the glycosidic bonds holding the monosaccharide units together, as well as the ether linkage connecting the oligosaccharide to the aglycone. nih.govmdpi.com Boiling this compound in a dilute mineral acid, such as hydrochloric or sulfuric acid, breaks it down into its fundamental building blocks.
The products of this total hydrolysis are:
The Aglycone: The non-sugar portion, identified as (11S)-hydroxyhexadecanoic acid , also known as jalapinolic acid . This C-16 fatty acid forms the backbone of the this compound molecule.
Monosaccharide Units: The individual sugars are released and can be identified using chromatographic techniques (e.g., HPLC or GC after derivatization) by comparing them to authentic standards. The specific monosaccharides identified from the hydrolysis of this compound are D-glucose, D-quinovose (6-deoxy-D-glucose), L-rhamnose (6-deoxy-L-mannose), and D-fucose (6-deoxy-D-galactose).
These chemical degradation studies provide unequivocal evidence of the molecular constituents of this compound, offering definitive confirmation of the identities of the aglycone, the glycone components, and the acylating acids that were initially inferred from spectroscopic data.
Determination of Glycosidic Linkages and Oligosaccharide Sequencing
The oligosaccharide core of this compound is a branched pentasaccharide. Through detailed analysis, the sequence and linkages of the constituent monosaccharides have been established. The central sugar is a β-D-glucopyranosyl unit, which is linked at its C-2 position to both a 6-deoxy-β-D-glucopyranosyl (quinovopyranosyl) unit and a 6-deoxy-α-L-mannopyranosyl (rhamnopyranosyl) unit. This rhamnopyranosyl unit is, in turn, further substituted at its C-4 position with a β-D-glucopyranosyl unit. nih.gov
The complete oligosaccharide sequence is characterized as: O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-β-D-glucopyranosyl-(1→4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-α-L-mannopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-6-deoxy-β-D-glucopyranosyl. nih.gov
Table 1: Glycosidic Linkages in this compound
| Linkage Description | Donor Sugar | Acceptor Sugar | Linkage Position |
|---|---|---|---|
| Rhamnopyranosyl to Glucopyranosyl | 6-deoxy-α-L-mannopyranosyl | β-D-glucopyranosyl | (1→2) |
| Quinovopyranosyl to Glucopyranosyl | 6-deoxy-β-D-glucopyranosyl | β-D-glucopyranosyl | (1→2) |
| Glucopyranosyl to Rhamnopyranosyl | β-D-glucopyranosyl | 6-deoxy-α-L-mannopyranosyl | (1→4) |
Stereochemical Assignment of Chiral Centers within this compound
The three-dimensional arrangement of atoms in this compound is critical to its identity and has been determined through specific analytical methods.
The aglycone of this compound is a hydroxylated fatty acid. Chemical analysis has identified this as (11S)-hydroxyhexadecanoic acid. nih.gov This specific stereoisomer dictates the spatial orientation of the entire oligosaccharide chain relative to the lipid tail.
The stereochemistry of the individual monosaccharide units and their anomeric configurations (the orientation of the glycosidic bond at the anomeric carbon) have been precisely defined. The constituent sugars are D-glucose, L-rhamnose (6-deoxy-L-mannose), and D-quinovose (6-deoxy-D-glucose).
The anomeric configurations of the glycosidic linkages are crucial structural features. In this compound, the linkages involving the D-glucopyranosyl and 6-deoxy-D-glucopyranosyl units are in the β-configuration, while the linkage involving the 6-deoxy-L-mannopyranosyl unit is in the α-configuration. nih.gov
Table 2: Stereochemistry of Monosaccharide Units in this compound
| Monosaccharide | Stereoisomer | Anomeric Configuration |
|---|---|---|
| Glucose | D-glucopyranose | β |
| Rhamnose | L-mannopyranose | α |
| Quinovose | D-glucopyranose | β |
Analysis of the Intramolecular Macrocyclic Ester Structure
A defining feature of this compound is its macrocyclic structure, formed by an intramolecular ester bond. This ester linkage connects the carboxyl group of the (11S)-hydroxyhexadecanoic acid with the C-3 hydroxyl group of the terminal 6-deoxy-β-D-glucopyranosyl (quinovopyranosyl) unit of the oligosaccharide chain. nih.gov This creates a large ring structure, referred to as a 1,3"'-ester, which is a characteristic feature of resin glycosides.
Biosynthetic Pathways and Precursor Analysis of Scammonin I
Proposed Biosynthetic Routes to Complex Resin Glycosides in Convolvulaceae
Resin glycosides are a distinct class of acylsugars produced by plants in the morning glory family (Convolvulaceae). wikipedia.org Their biosynthesis is a multi-step process that can be conceptually divided into several key stages:
Aglycone Formation : The pathway begins with the synthesis of a long-chain hydroxy fatty acid, which serves as the aglycone scaffold. For many resin glycosides, this is 11-hydroxyhexadecanoic acid, also known as jalapinolic acid. nih.gov This process is believed to be analogous to fatty acid biosynthesis.
Sugar Activation : The monosaccharide units that will form the oligosaccharide chain (such as D-glucose, L-rhamnose, D-fucose, and D-quinovose) are activated. nih.govfrontiersin.org This typically involves their conversion into nucleotide diphosphate (NDP)-sugars, such as UDP-glucose or dTDP-rhamnose, which are high-energy donors for glycosylation reactions.
Stepwise Glycosylation : A series of specific glycosyltransferase enzymes sequentially attach the activated sugars to the hydroxyl group of the fatty acid aglycone, forming a linear or branched oligosaccharide chain. biorxiv.org
Acylation : Various organic acids, such as tiglic, 2-methylbutyric, and nilic acids, are transferred from their coenzyme A (CoA) esters to the hydroxyl groups of the sugar residues by acyltransferase enzymes. nih.govnih.gov This "decoration" of the sugar backbone contributes significantly to the structural diversity of resin glycosides. nih.gov
Macrolactonization : The final step for many resin glycosides is the formation of a macrocyclic lactone ring. nih.gov This intramolecular esterification occurs between the carboxylic acid group of the aglycone and a free hydroxyl group on one of the sugar moieties, catalyzed by a specific cyclase or esterase-type enzyme.
This general route accounts for the assembly of the core "glycosidic acid"—the oligosaccharide attached to the hydroxy fatty acid—which is then acylated and cyclized to yield the final complex structure. nih.gov
Elucidation of the Enzymatic Mechanisms for Glycosidic Bond Formation
The formation of the oligosaccharide chain in Scammonin I is catalyzed by a suite of enzymes known as glycosyltransferases (GTs). These enzymes are responsible for creating the glycosidic bonds that link monosaccharides together with high regio- and stereospecificity. hmdb.ca
The general mechanism involves the transfer of a monosaccharide from an activated NDP-sugar donor to a specific hydroxyl group on an acceptor molecule—in this case, the growing glycosidic acid. hmdb.ca The reaction proceeds via a nucleophilic attack from the hydroxyl group of the acceptor onto the anomeric carbon of the NDP-sugar. This process is enzyme-catalyzed, ensuring that each sugar is added to the correct position and with the correct anomeric configuration (α or β). hmdb.ca
While the specific GTs for this compound biosynthesis have not been isolated and characterized, it is hypothesized that a distinct GT is required for each linkage. For example, one GT would catalyze the attachment of the first sugar to the jalapinolic acid, a second GT would add the next sugar to the first, and so on, in an assembly-line fashion. The order of their action dictates the final sequence of the oligosaccharide. The energy required to form the glycosidic bond is provided by the cleavage of the high-energy nucleotide diphosphate group from the sugar donor. nih.gov
Precursor Incorporation Studies for Hydroxy Fatty Acid and Oligosaccharide Moieties
Precursor incorporation studies are a powerful method for elucidating biosynthetic pathways by tracing the metabolic fate of labeled molecules. wuxiapptec.commoravek.com In this technique, plant tissues are fed with a potential precursor compound containing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H). After a period of metabolism, the target natural product (this compound) is isolated, and the location and extent of isotope incorporation are determined. researchgate.net
While specific radiolabeling studies for this compound are not extensively documented in the literature, the expected precursors can be inferred from its structure and established biochemical pathways. The table below outlines the hypothetical precursors that would be used in such studies to trace the origins of the different moieties of this compound.
| This compound Moiety | Proposed Labeled Precursor | Rationale |
|---|---|---|
| Hydroxy Fatty Acid (Aglycone) | [¹⁴C]Acetate or [¹³C]Acetate | The long carbon chain is assembled from two-carbon units derived from acetyl-CoA, consistent with fatty acid or polyketide synthesis pathways. wikipedia.orgnih.gov |
| Glucose Residues | [¹⁴C]D-Glucose | Exogenously supplied glucose would be converted to UDP-glucose, the direct donor for glycosylation. |
| Rhamnose Residues | [¹⁴C]D-Glucose or [³H]L-Rhamnose | L-Rhamnose is biosynthesized from D-glucose. Direct feeding of labeled rhamnose can also confirm its direct incorporation. |
| Quinovose Residues | [¹⁴C]D-Glucose | D-Quinovose (6-deoxy-D-glucose) is a deoxyhexose sugar derived from glucose precursors. |
| Acyl Groups (e.g., Tiglic acid) | [¹⁴C]Isoleucine | Tiglic acid is a known catabolic product of the amino acid isoleucine. |
By performing these experiments and subsequently degrading the isolated this compound to identify the position of the labels, researchers could definitively confirm the metabolic origins of its constituent parts.
Investigations into Polyketide Synthase (PKS) Involvement in Aglycone Biosynthesis
The aglycone of this compound, a C16 hydroxy fatty acid, bears the structural hallmarks of a product derived from a polyketide synthase (PKS) or a closely related fatty acid synthase (FAS) pathway. wikipedia.orgnih.gov These enzymatic complexes build carbon chains through the sequential condensation of small acyl-CoA units. mdpi.com The biosynthesis of polyketides shares striking similarities with standard fatty acid synthesis. wikipedia.org
The proposed biosynthesis of the 11-hydroxyhexadecanoic acid aglycone likely begins with a starter unit, typically acetyl-CoA, which is then extended through successive decarboxylative condensations with malonyl-CoA extender units. youtube.com This iterative process, catalyzed by a multi-domain PKS or FAS enzyme, builds the 16-carbon backbone of palmitic acid. nih.gov
Following the formation of the saturated C16 chain, a subsequent modification step is required to introduce the hydroxyl group at the C-11 position. This is likely achieved by a specific hydroxylase enzyme, such as a cytochrome P450 monooxygenase. These enzymes are well-known in plant secondary metabolism for catalyzing highly specific and regioselective hydroxylation reactions on a wide variety of substrates, including fatty acids. wikipedia.org The table below summarizes the key proposed enzymatic steps.
| Enzyme/Enzyme Complex | Proposed Function in Aglycone Biosynthesis | Substrates | Product |
|---|---|---|---|
| Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) | Iterative condensation of two-carbon units to form the C16 backbone. nih.gov | Acetyl-CoA (starter), Malonyl-CoA (extender) | Palmitoyl-ACP or Palmitic Acid |
| Cytochrome P450 Monooxygenase | Regiospecific hydroxylation of the fatty acid chain at the C-11 position. wikipedia.org | Palmitic Acid, O₂, NADPH | 11-Hydroxyhexadecanoic acid |
Synthetic and Semisynthetic Approaches to Scammonin I and Its Analogs
Semisynthetic Modifications of Natural Scammonin I
Semisynthesis, which involves the chemical modification of the natural product isolated from its source, offers a more direct route to analogs for structure-activity relationship (SAR) studies. rsc.org This approach leverages the complex core structure assembled by nature, allowing chemists to focus on modifying specific functional groups.
The pentasaccharide moiety of this compound possesses numerous secondary hydroxyl groups. Differentiating between these positions to achieve selective acylation, alkylation, or glycosylation is a significant chemical challenge. Strategies to achieve this include:
Enzymatic Acylation : Lipases and proteases can exhibit high regioselectivity in non-aqueous solvents, catalyzing the acylation of specific hydroxyl groups based on the steric environment of the enzyme's active site.
Organocatalysis : Small organic molecules can act as catalysts to direct acylation to a particular position. For example, benzotetramisole (BTM) has been used for the site-selective acylation in the synthesis of resin glycosides.
Stannylene Acetal Chemistry : The reaction of diols with dibutyltin oxide forms a stannylene acetal, which selectively activates one hydroxyl group over the other for subsequent acylation or alkylation.
These methods allow for the systematic variation of the acyl groups on the sugar backbone, enabling researchers to probe the importance of these substituents for biological activity.
Chain Length Variation : Synthesizing analogs with shorter or longer fatty acid chains to investigate the influence of lipophilicity.
Modification of the Hydroxyl Group : Esterifying or etherifying the C-11 hydroxyl group to determine its importance in hydrogen bonding or as a point of attachment.
Alteration of the Macrolactone Ring Size : Saponification of the natural macrolactone followed by re-cyclization with different linker lengths could probe the conformational requirements of the macrocycle for biological activity.
Such modifications are crucial for SAR studies, which systematically explore how changes in a molecule's structure affect its biological function. nih.govnih.gov
Development of this compound Analogs as Mechanistic Probes
To understand how this compound exerts its biological effects, it is essential to identify its molecular targets within the cell. The development of chemical probes based on the this compound structure is a powerful strategy for achieving this. nih.gov These probes are analogs that incorporate a reporter tag (like a fluorescent dye) or a reactive group (like a photoaffinity label) while retaining the biological activity of the parent molecule.
Designing such probes involves introducing a linker at a position on the this compound scaffold that does not disrupt its interaction with its biological target. The semisynthetic strategies described above can be employed to attach these functionalities. For example, a non-essential hydroxyl group could be selectively functionalized with a linker arm, to which a biotin tag (for affinity purification of target proteins) or a fluorophore (for visualization by microscopy) can be attached.
Photoaffinity labeling is a particularly effective technique. A probe is designed with a photochemically reactive group that, upon irradiation with UV light, forms a covalent bond with the target molecule. This allows for the permanent tagging and subsequent identification of the target protein. The development of such sophisticated chemical tools is essential for elucidating the complex biological pathways modulated by natural products like this compound.
Mechanistic Investigations of Scammonin I S Biological Actions
Cellular and Molecular Mechanisms in Neurotransmitter Regulation
Scammonin I, a resin glycoside derived from the roots of Convolvulus scammonia, has been a subject of investigation for its effects on the central nervous system, traditionally associated with sedative and anticonvulsive properties. nih.gov Recent research has focused on elucidating the specific cellular and molecular pathways through which it exerts these effects, particularly its influence on neurotransmitter systems.
The mechanism by which this compound stimulates GABA release has been shown to be dependent on the presence of specific ions, pointing to the involvement of ion channels. nih.gov Experimental evidence reveals that the effect of this compound on GABA release is significantly calcium-dependent. nih.gov In environments lacking calcium, the ability of this compound to evoke GABA release is markedly diminished. nih.gov This suggests that the process is not passive but relies on active, calcium-mediated cellular machinery, such as vesicular exocytosis. The findings strongly indicate that this compound's action is mediated through a Na⁺- and/or Ca²⁺-dependent mechanism, a common pathway for regulating the release of neurotransmitters from presynaptic terminals. nih.gov
Cellular Mechanisms of Cytotoxicity in in vitro Models
Resin glycosides as a class of compounds are known to possess a range of biological activities, including cytotoxic effects against various cancer cell lines. mdpi.com While the broader family of compounds has been studied, the specific cytotoxic profile and mechanisms of this compound are less characterized.
The cytotoxic potential of this compound has been acknowledged, primarily through studies on the plant family it belongs to, Convolvulaceae. mdpi.comresearchgate.net However, detailed studies quantifying the specific impact of purified this compound on the viability and proliferation of various cultured human cancer cell lines are not extensively documented in publicly available research. Consequently, specific IC₅₀ (half-maximal inhibitory concentration) values for this compound against common cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) are not well established. The general understanding is that resin glycosides can exhibit dose-dependent inhibition of cell growth, but further research is required to quantify this effect for this compound specifically.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | Data Not Available | N/A |
| HeLa | Cervical Cancer | Data Not Available | N/A |
| MCF-7 | Breast Cancer | Data Not Available | N/A |
| HepG2 | Liver Cancer | Data Not Available | N/A |
The precise molecular pathways through which this compound induces cytotoxicity are currently uncharacterized. However, insights can be drawn from studies on other natural compounds, including other types of glycosides and saponins. For many cytotoxic natural products, cell death is often initiated through the induction of apoptosis. This programmed cell death can be triggered by various cellular stresses, including an increase in reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. These events can activate a cascade of enzymes called caspases, which are central executioners of apoptosis. For instance, studies on saponins from other plants have shown they can induce apoptosis by increasing ROS production and activating caspase-3/7. It is plausible that this compound may share similar mechanisms, potentially acting through synergistic effects with other compounds present in its natural source to induce cell death in cancer cells. However, dedicated studies are needed to confirm the specific involvement of these or other pathways in this compound-mediated cytotoxicity.
Investigations into Apoptotic and Necrotic Mechanisms
Preliminary investigations into the biological activities of Convolvulus scammonia extracts have provided initial evidence for the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anticancer therapies.
A study evaluating a crude alkaloid extract from the leaves of Convolvulus scammonia on a mouse hepatocarcinoma cell line (H22) demonstrated dose-dependent apoptotic effects. While lower concentrations (20µg/ml) were found to disrupt the cellular microtubule network without inducing apoptosis, higher concentrations (80 and 100 µg/ml) led to the observation of apoptotic cells within 60 minutes of exposure. ijsdr.orgrdd.edu.iq This suggests that components within the extract, potentially including its resident glycosides like this compound, can trigger programmed cell death at sufficient concentrations. The precise molecular pathways leading to this apoptotic response, such as the involvement of caspases or specific pro- and anti-apoptotic proteins, remain to be elucidated through studies with the isolated compound.
Currently, there is a lack of specific research differentiating between apoptotic and necrotic cell death mechanisms induced by purified this compound.
Interaction with Intracellular Signaling Pathways
The interaction of this compound with specific intracellular signaling pathways is an area that requires further dedicated research. However, the observed biological effects from crude extracts of its source plant allow for preliminary hypotheses regarding its potential targets.
Modulation of Key Regulatory Pathways Involved in Cellular Homeostasis
The disruption of cellular microtubules, as observed with extracts of Convolvulus scammonia, points towards a potential interaction with pathways that regulate cell structure, division, and intracellular transport. ijsdr.orgrdd.edu.iq Microtubules are critical components of the cytoskeleton, and their dynamics are tightly controlled by various signaling pathways. Interference with these structures can lead to cell cycle arrest and the initiation of apoptosis, key mechanisms for maintaining cellular homeostasis and preventing uncontrolled proliferation, such as in cancer. The broader class of resin glycosides, to which this compound belongs, has been noted for a wide range of biological activities that imply interactions with fundamental cellular processes. nih.govnih.gov
Potential for Enzyme Inhibition Studies (e.g., Protein Phosphatase 2A inhibition)
While direct studies on this compound are not available, the general class of resin glycosides and extracts from cathartic plants have been subjects of interest for enzyme inhibition studies. Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous signaling pathways involved in cell growth, proliferation, and apoptosis. nih.govmdpi.com Inhibition of PP2A can disrupt cellular homeostasis and is a mechanism of action for several natural toxins. Given the cytotoxic and potential apoptotic effects observed with Convolvulus scammonia extracts, investigating the inhibitory potential of its primary constituent, this compound, on PP2A and other key enzymes would be a logical next step in defining its molecular mechanism of action.
Exploration of Antitumor Mechanisms in Cellular Models
The antitumor potential of Convolvulus scammonia has been explored in cellular models, providing a foundation for future studies on its purified components like this compound. The primary active constituents responsible for the plant's medicinal properties are considered to be resin glycosides, including this compound. ijsdr.orgresearchgate.net
Research on crude aqueous and alkaloidal extracts of Convolvulus scammonia has demonstrated significant antitumor activity against H22 hepatocarcinoma cells implanted in mice. ijsdr.orgjddtonline.info In one study, an alkaloidal extract at a concentration of 1 mg/kg body weight significantly inhibited tumor growth. jddtonline.info The underlying mechanism for this antitumor effect appears to be multifactorial.
A key finding is the ability of the plant's extract to disrupt the microtubule network in cancer cells. ijsdr.orgrdd.edu.iq This action can inhibit cell division and lead to cell cycle arrest, a common mechanism for many successful chemotherapeutic agents. Furthermore, at higher concentrations, the extract was shown to induce apoptosis. ijsdr.orgrdd.edu.iq
The following table summarizes findings from a study on a crude alkaloid extract of Convolvulus scammonia on the H22 hepatocarcinoma cell line, which contains this compound as a constituent.
| Concentration of Extract | Observed Effect on H22 Cells (60 min exposure) | Reference |
| 20 µg/ml | Disruption of microtubules; no apoptosis detected. | ijsdr.org |
| 80 µg/ml | Observation of apoptotic cells. | ijsdr.org |
| 100 µg/ml | Observation of apoptotic cells. | ijsdr.org |
These findings underscore the potential of constituents from Convolvulus scammonia, such as this compound, as subjects for further anticancer research. Future studies using the purified compound are necessary to directly attribute these antitumor mechanisms to this compound and to fully characterize its efficacy and molecular targets in various cancer cell models.
Quantitative Analysis and Advanced Analytical Techniques for Scammonin I
Development of Robust Quantification Methods for Complex Matrices
Quantifying Scammonin I within complex biological matrices, such as plant extracts, poses significant analytical hurdles. The primary challenge lies in the presence of a multitude of structurally similar compounds and other matrix components that can interfere with the analysis. Developing a robust quantification method requires meticulous optimization of the entire analytical workflow, from sample preparation to data acquisition, to guarantee selectivity, sensitivity, and accuracy.
A critical initial step is the creation of an effective sample preparation protocol. The goal is to isolate this compound from the raw extract while removing interfering substances that could compromise the analytical results. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to clean up and concentrate the analyte before instrumental analysis. The selection of appropriate solvents and sorbents is crucial and must be tailored to the specific properties of the sample matrix and this compound.
Method validation is a mandatory step to ensure the analytical method is suitable for its intended purpose. This process involves a series of experiments to evaluate key performance characteristics, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Identification and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a premier technique for the analysis of resin glycosides like this compound. nih.govspringernature.com This technology combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection.
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from the other compounds in the extract. This separation is most often achieved using a reversed-phase column (e.g., a C18 column), where a nonpolar stationary phase is used with a polar mobile phase.
Following chromatographic separation, the analyte enters the mass spectrometer for detection. For quantification, the instrument is often operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion corresponding to this compound is selected, fragmented, and then specific product ions are monitored. This highly selective process minimizes interference from the matrix, leading to more accurate and reliable quantification. A strategy using a mass defect filter (MDF) based on high-resolution mass spectrometry data can also be employed to screen for and identify resin glycosides in complex herbal extracts. nih.gov
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |
| LC-MS/MS | Electrospray (ESI) | [M+Na]⁺ | Analyte-specific fragment ions | Targeted quantification in plant extracts |
| UPLC-Q-TOF/MS/MS | Electrospray (ESI) | Varies | Diagnostic fragment ions | Characterization and identification of resin glycosides nih.gov |
Standardization of Analytical Protocols for Resin Glycosides in Plant Extracts and Isolated Forms
The lack of standardized analytical protocols for resin glycosides presents a significant obstacle to the consistent quality control of botanical products. nih.gov Establishing standardized methods is crucial for ensuring the comparability and reliability of analytical results generated by different laboratories worldwide.
The standardization process involves several key components:
Certified Reference Materials: The availability of high-purity, well-characterized reference standards for this compound is essential for the calibration and validation of analytical methods.
Standardized Procedures: This includes developing and validating uniform protocols for sample preparation (extraction and purification) and instrumental analysis (e.g., specific LC-MS/MS or qNMR methods).
Method Validation and Transfer: Standardized methods must be rigorously validated according to international guidelines and proven to be transferable between different laboratories and instrument platforms.
Collaborative Studies: Inter-laboratory collaborative studies are necessary to assess the reproducibility and robustness of the proposed standardized methods.
By establishing and implementing standardized analytical protocols, the industry can ensure a consistent quality for products containing this compound, which benefits manufacturers, regulatory bodies, and consumers.
Research Gaps and Future Perspectives in Scammonin I Research
Uncharacterized Molecular Mechanisms of Biological Action for Scammonin I
Despite evidence of this compound's biological effects, the intricate molecular pathways and cellular targets responsible for these actions are largely uncharacterized ontosight.aiuaem.mx. Its known activities, including purgative properties, potential anticancer effects, anti-inflammatory modulation, antimicrobial action, and influence on the central nervous system (CNS), require deeper investigation at the molecular level ontosight.aiontosight.aiacs.org. For instance, while this compound has been shown to influence GABAergic neurotransmission, potentially through sodium- and/or calcium-dependent mechanisms, the exact receptors or transporters involved remain to be fully elucidated uaem.mxnih.gov. Similarly, the specific signaling cascades triggered by this compound that lead to anti-inflammatory or antimicrobial effects are not well-defined ontosight.aiontosight.ai. Understanding these mechanisms is fundamental for rational drug design and for predicting potential interactions within complex biological systems.
Need for Comprehensive Mechanistic Studies on Cytotoxicity and Antitumor Potential in Defined Cellular Systems
This compound has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, suggesting its potential as an anticancer agent ontosight.airesearchgate.netresearchgate.net. However, comprehensive mechanistic studies are needed to fully understand how it induces cell death or inhibits tumor growth. Current research often relies on crude extracts or limited cell lines, and the specific molecular targets, pathways (e.g., apoptosis induction, cell cycle arrest, inhibition of specific enzymes like Protein Phosphatase 2A), and downstream effects are not thoroughly understood ontosight.ai. Furthermore, in vivo studies in xenograft models have shown tumor growth inhibition, but detailed investigations into the pharmacodynamics and specific anti-tumor mechanisms in these complex systems are warranted . Establishing well-defined cellular and in vivo models with precise controls will be essential for dissecting these mechanisms.
Complete Elucidation of the Biosynthetic Pathway and Identification of Key Enzymes
The natural production of this compound within plants like Convolvulus scammonia involves complex biochemical processes. While general steps for resin glycoside biosynthesis, such as glycosylation, acylation with organic acids (e.g., tiglic acid, isobutyric acid), and macrocyclization, are known from related compounds, the specific enzymes and genetic regulation governing this compound biosynthesis are yet to be fully identified vulcanchem.comnih.gov. Understanding the complete biosynthetic pathway, including the genes and enzymes responsible for assembling the scammonic acid A aglycone and the tetrasaccharide chain, is critical for potential biotechnological production or for understanding plant defense mechanisms vulcanchem.com.
Development of Advanced Synthetic Strategies for Diverse Complex Resin Glycoside Analogs
The complex stereochemical structure of this compound, particularly its tetrasaccharide core and macrocyclic ester linkage, presents significant challenges for total chemical synthesis vulcanchem.com. While isolation from natural sources remains the primary method of obtaining this compound, the development of efficient, scalable, and versatile synthetic strategies is crucial. Such strategies would not only provide a reliable source of the compound but also enable the creation of diverse analogs with modified structures. These analogs are vital for structure-activity relationship (SAR) studies, which can help identify key structural features responsible for specific biological activities and potentially lead to compounds with improved potency, selectivity, or pharmacokinetic properties vulcanchem.comsmolecule.com.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Uncover Systems-Level Interactions
To date, there is a notable absence of studies employing omics technologies, such as metabolomics, proteomics, or transcriptomics, to investigate this compound. Integrating these approaches could provide invaluable systems-level insights into its role in plant physiology, its interactions with biological targets, and its response to various stimuli. Metabolomic profiling could map the complete suite of related compounds and their metabolic interconversions. Proteomics could identify protein targets and signaling pathways modulated by this compound. Transcriptomics might reveal regulatory networks involved in its biosynthesis or cellular responses. Such integrated analyses are essential for a holistic understanding of this compound's biological functions and therapeutic potential.
Development of Standardized in vitro and Pre-clinical Research Models for Comparative Mechanistic Studies
While various in vitro assays and in vivo models have been employed to study this compound, there is a pressing need for standardization to ensure reproducibility and facilitate comparative mechanistic studies uaem.mxnih.gov. Developing and validating standardized cell lines, enzyme assays, and animal models that specifically target the diverse reported activities of this compound (e.g., specific cancer cell lines for cytotoxicity, neuronal models for CNS effects, intestinal models for purgative action) would significantly enhance the reliability and comparability of research findings. Adhering to rigorous methodological standards, including pre-registration of protocols and robust statistical analysis, is also paramount .
Translational Research Prospects Derived from Deeper Mechanistic Understanding
A comprehensive understanding of this compound's molecular mechanisms, biosynthetic pathways, and SAR is a prerequisite for its successful translation into therapeutic applications ontosight.aismolecule.com. Deeper mechanistic insights can guide the design of novel drug candidates with enhanced efficacy and reduced side effects for conditions ranging from cancer and inflammatory diseases to gastrointestinal disorders and neurological ailments ontosight.aiuaem.mxsmolecule.com. Furthermore, understanding its biosynthesis could pave the way for sustainable production methods. Ultimately, bridging the gap between fundamental research and clinical application will rely on robust preclinical data derived from well-characterized models and a clear understanding of how this compound interacts with biological systems at a molecular level.
Compound List
this compound
Scammonin II
Scammonin III
Scammonin IV
Scammonin V
Scammonin VI
Scammonin VII
Scammonin VIII
Scammonic acid A
Scammonic acid B
Jalapin
Scammonium
Orizabic acid
Tiglic acid
Isobutyric acid
2-methylbutyric acid
Quinovose
Rhamnose
Glucose
Ipurólic acid
Jalapinolic acid
Tyrianthin A
Tyrianthin C
Tyrianthinic acid VI
Q & A
Q. How should conflicting historical nomenclature (e.g., jalapin vs. scammonin) be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
